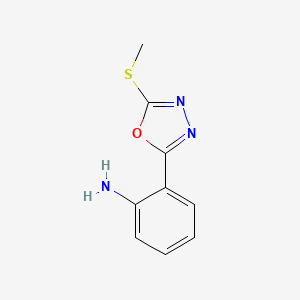

5-(2-Aminophenyl)-2-methylthio-1,3,4-oxadiazole

Overview

Description

2-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]benzenamine is a useful reagent in synthesis of dihydrooxadiazolethione by cyclocondensation of anthranilic hydrazide with carbon sulfide in alkaline medium. It was also used in preparation of pyrimidine derivatives as antitumor agents.

Scientific Research Applications

Synthesis and Characterization

5-(2-Aminophenyl)-2-methylthio-1,3,4-oxadiazole derivatives have been synthesized through various methods, including electrochemical oxidation and catalytic hydrogenation. These synthesis methods are crucial for exploring the compound's potential applications in different fields. For instance, electrochemical synthesis of 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives involves oxidation of semicarbazone at a platinum electrode, highlighting a unique approach to producing these compounds (Shi-feng, 2007) (Kumar, 2012).

Potential Medical Applications

Some derivatives of 1,3,4-oxadiazole, including the 5-(2-Aminophenyl)-2-methylthio variant, have shown potential in medical research. For example, certain 1,3,4-oxadiazole derivatives have been evaluated for their anticonvulsant and muscle relaxant activities, with some showing promising results. This indicates potential applications in developing treatments for conditions such as epilepsy and muscle spasms (Almasirad et al., 2007).

Computational and Pharmacological Evaluation

In-depth computational and pharmacological evaluations have been conducted on 1,3,4-oxadiazole derivatives, including assessments of their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. This comprehensive approach to evaluating the compound's efficacy and safety is crucial in determining its suitability for various therapeutic applications (Faheem, 2018).

Antimicrobial Activity

Various studies have explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds have been tested against a range of microbial species, showing varying degrees of effectiveness. This research opens up possibilities for using these compounds in developing new antimicrobial agents, which is particularly relevant given the increasing concern over antibiotic resistance (Gul et al., 2017).

Mechanism of Action

Target of Action

Similar 1,3,4-oxadiazole derivatives have been reported to exhibit potential antioxidant and antibacterial activities , suggesting that they may target bacterial cells and reactive oxygen species. Additionally, some 1,3,4-oxadiazole derivatives have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes that play a crucial role in nerve signal transmission.

Mode of Action

Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets (such as ache and bche) by coordinating through the nitrogen atom . This interaction could inhibit the activity of these enzymes, leading to an accumulation of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing nerve signal transmission .

Biochemical Pathways

, the potential antioxidant activity of similar 1,3,4-oxadiazole derivatives suggests that they may be involved in pathways related to oxidative stress. By acting as antioxidants, these compounds could neutralize reactive oxygen species, thereby preventing cellular damage caused by oxidative stress .

Result of Action

Based on the potential antioxidant and antibacterial activities of similar 1,3,4-oxadiazole derivatives , it can be inferred that this compound might protect cells from oxidative damage and inhibit the growth of bacteria.

Properties

IUPAC Name |

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-14-9-12-11-8(13-9)6-4-2-3-5-7(6)10/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXNFNWTUQOKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.